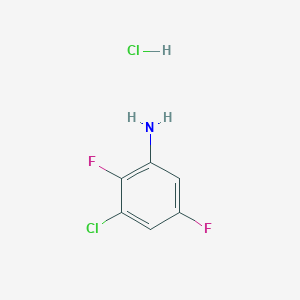

3-Chloro-2,5-difluoroaniline hydrochloride

Description

Overview of Fluorinated and Chlorinated Aniline (B41778) Scaffolds

Fluorinated and chlorinated aniline scaffolds are particularly prominent in the realm of medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability and binding affinity, while chlorine often serves as a versatile synthetic handle for further chemical modifications. The strategic placement of these halogens on the aniline ring allows for the fine-tuning of electronic and steric properties, which is crucial for designing molecules with specific functions. These scaffolds are integral to the synthesis of numerous commercial products, underscoring their industrial importance. nih.govnih.govevonik.com

Academic and Industrial Relevance of 3-Chloro-2,5-difluoroaniline (B3267337) Hydrochloride

Among the diverse family of halogenated anilines, 3-Chloro-2,5-difluoroaniline hydrochloride has emerged as a compound of significant interest. Its unique substitution pattern, featuring both chlorine and fluorine atoms at specific positions, makes it a valuable intermediate in organic synthesis. While extensive research on this specific hydrochloride salt is not widely published, its free aniline form, 3-Chloro-2,5-difluoroaniline, is recognized as a key building block. The hydrochloride salt is typically employed to improve the handling and solubility characteristics of the parent aniline.

The academic and industrial relevance of this compound lies primarily in its utility as a precursor for more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of three halogen atoms on the aniline ring provides multiple sites for synthetic manipulation, enabling the construction of diverse molecular architectures.

Physicochemical Properties of 3-Chloro-2,5-difluoroaniline

| Property | Value (for 3-Chloro-2,5-difluoroaniline) |

| CAS Number | 448193-95-1 |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol |

| Storage Temperature | 2-8°C |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, beginning with a suitably substituted benzene (B151609) derivative. A plausible synthetic route, inferred from patents for related compounds, could involve the nitration of a dichlorofluorobenzene precursor, followed by reduction of the nitro group to an amine. Subsequent treatment of the resulting 3-Chloro-2,5-difluoroaniline with hydrochloric acid would yield the hydrochloride salt.

Industrial-scale production would necessitate optimization of reaction conditions to ensure high yield and purity, likely employing catalytic hydrogenation for the reduction step to enhance efficiency and minimize waste. google.comgoogleapis.comprepchem.com

Applications in Research and Industry

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules. Its structural motifs are found in compounds investigated for potential biological activity. The aniline functional group allows for a wide range of chemical transformations, including diazotization, acylation, and N-alkylation, making it a versatile tool for medicinal chemists and process chemists.

While specific, large-scale industrial applications of this compound are not extensively documented in public literature, its role as a building block for high-value products in the pharmaceutical and agrochemical industries is implied by its availability from various chemical suppliers. bldpharm.comchemicalbook.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-2,5-difluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHRHKHKOCYJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Chloro 2,5 Difluoroaniline Hydrochloride

Precursor Synthesis and Halogenation Routes

The assembly of the target molecule often begins with commercially available, simpler halogenated benzenes. The key challenge is the regioselective introduction of the amino group (or its nitro precursor) and the three halogen atoms at the desired 1, 2, 3, and 5 positions.

Amination Reactions in Fluoro- and Chlorobenzene Synthesis

Direct amination of a pre-halogenated benzene (B151609) ring is a viable pathway for synthesizing aniline (B41778) derivatives. This typically involves a nucleophilic aromatic substitution (SNAr) reaction, where an amine source replaces a leaving group (a halogen) on the aromatic ring. For this to be efficient, the ring must be "activated" by the presence of electron-wasting groups.

In the context of 3-Chloro-2,5-difluoroaniline (B3267337), a hypothetical precursor such as 1,3-dichloro-2,5-difluorobenzene (B1295315) could be subjected to amination. The reactivity of halobenzenes in SNAr reactions is dependent on the halogen, with fluorine being a better leaving group than chlorine in this context. The reaction is typically carried out using ammonia (B1221849) or an ammonia equivalent in the presence of a strong base or under high pressure and temperature. google.com Catalytic methods, such as the Buchwald-Hartwig amination, have become crucial for forming C-N bonds, allowing for milder reaction conditions with a broader range of substrates. researchgate.net

| Reaction Type | Reagents | Conditions | Product |

| Nucleophilic Aromatic Substitution | Aryl Halide, Ammonia/Amine Source | High Temperature/Pressure or Base | Aryl Amine |

| Buchwald-Hartwig Amination | Aryl Halide, Amine, Palladium Catalyst, Ligand, Base | 80-100 °C | Aryl Amine |

Nitration and Reduction Pathways towards Aniline Derivatives

A more common and versatile approach involves the nitration of a suitable halogenated precursor, followed by the reduction of the resulting nitro group to an amine. youtube.comyoutube.com This is a cornerstone of aniline synthesis. youtube.com

The synthesis could start with a compound like 1,4-dichloro-2-fluorobenzene. Nitration, typically using a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group onto the ring. chemguide.co.uk The position of nitration is directed by the existing halogen substituents. Halogens are deactivating but ortho-, para-directing. The interplay of their inductive and resonance effects, along with steric hindrance, determines the final position of the electrophilic attack. stackexchange.com

Once the nitro-intermediate is synthesized and purified, the nitro group is reduced to an amine (NH₂). A variety of reducing agents can accomplish this transformation. youtube.com

Common Reduction Methods for Nitroarenes

| Reducing Agent | Conditions | Advantages |

|---|---|---|

| H₂ gas, Pd/C catalyst | Catalytic hydrogenation | Clean reaction, high yield |

| Fe, HCl or Acetic Acid | Acidic medium | Cost-effective, mild conditions |

This nitration-reduction sequence is a robust method for producing a wide range of substituted anilines. youtube.compatsnap.com For instance, a multi-step process starting from 2,4,5-trichloronitrobenzene (B44141) has been used to produce related compounds like 3,5-difluoroaniline (B1215098), involving fluorination, denitration, nitration, and finally, reduction. google.com

Diazotization and Halogen Exchange Reactions in Haloaniline Synthesis

Diazotization provides a powerful method for introducing a variety of functional groups, including halogens, onto an aromatic ring by first converting a primary aromatic amine into a diazonium salt. organic-chemistry.orgnumberanalytics.com This intermediate can then be subjected to a substitution reaction.

In a potential synthesis of 3-Chloro-2,5-difluoroaniline, one could start with a precursor like 2,5-difluoroaniline. This primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. chemicalnote.com

This diazonium salt is then treated with a copper(I) chloride (CuCl) solution. This reaction, known as the Sandmeyer reaction, replaces the diazonium group (-N₂⁺) with a chlorine atom, yielding 1-chloro-2,5-difluorobenzene. organic-chemistry.org Subsequent nitration and reduction steps would then be required to introduce the amino group at the correct position. Alternatively, starting with an aminodifluorophenol could allow for the introduction of chlorine via diazotization, followed by conversion of the hydroxyl group.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry focuses on improving efficiency, selectivity, and sustainability. This includes the development of advanced catalytic systems and techniques that allow for precise control over the placement of functional groups.

Catalytic Systems in Halogenated Aniline Functionalization

Catalytic methods have revolutionized the synthesis of complex aromatic compounds. Palladium-catalyzed cross-coupling reactions are particularly prominent. nih.gov For instance, C-H activation/functionalization allows for the direct introduction of halogen atoms onto an aromatic ring without the need for pre-functionalization, such as in diazotization. researchgate.net

Aniline-derived catalysts themselves have been shown to be effective in electrophilic halogenation reactions. researchgate.netnih.gov In these systems, an arylamine catalyst can activate common halogenating agents like N-chlorosuccinimide (NCS), enabling the halogenation of a wide variety of aromatic compounds with high selectivity and yield. nih.gov The reactivity of such catalytic systems can be fine-tuned by modifying the electronic properties of the aniline catalyst.

Examples of Catalytic Halogenation Systems

| Catalyst System | Halogen Source | Substrate | Key Feature |

|---|---|---|---|

| Arylamine / TfOH | N-Chlorosuccinimide (NCS) | Aromatics, Alkenes | Activates standard halogenating agents |

| FeCl₂ / NaDCC | Sodium Dichloroisocyanurate | Terpenic Olefins | Controllable chlorination selectivity |

Regioselective Synthesis Techniques for 3-Chloro-2,5-difluoroaniline Hydrochloride

Achieving the specific 3-chloro-2,5-difluoro substitution pattern is the most critical challenge in the synthesis. Regioselectivity is governed by the directing effects of the substituents already present on the ring during electrophilic substitution or by the specific design of a catalyst or directing group in C-H functionalization reactions.

Classical methods for preparing aryl halides, such as electrophilic aromatic substitution, can be complicated with highly activated rings like anilines, often leading to a lack of regioselectivity or over-halogenation. nih.gov To overcome this, one strategy involves temporarily modifying the aniline's reactivity. For example, the N,N-dialkylaniline can be oxidized to the corresponding N-oxide. This alters the electronic properties of the ring and allows for selective halogenation at specific positions upon treatment with reagents like thionyl chloride. nih.gov

Another approach is the use of directing groups in metal-catalyzed C-H activation. While many directing groups favor ortho-functionalization, specialized ligands and catalytic systems have been developed to achieve meta or para selectivity. nih.govresearchgate.net Such precise control is essential for efficiently synthesizing a specific isomer like 3-Chloro-2,5-difluoroaniline and avoiding the tedious separation of unwanted isomers.

Scale-Up Considerations and Industrial Synthesis Adaptations for Related Haloanilines

The transition of a synthetic process for halogenated anilines from a laboratory setting to an industrial scale involves navigating a complex set of challenges that extend beyond simple proportional increases in reactant quantities. researchgate.net Key considerations include process safety, economic viability, environmental impact, and consistent product quality. Industrial adaptations often necessitate significant modifications to the original laboratory-scale synthesis.

Key Scale-Up Parameters:

Heat Transfer and Temperature Control: Exothermic reactions, common in the synthesis of haloanilines (e.g., nitration or halogenation), require robust thermal management. google.com In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. researchgate.net Inadequate temperature control can lead to side reactions, such as the elimination of fluoride (B91410) at excessively high temperatures during reduction steps, or decreased regioselectivity, ultimately impacting yield and purity. google.com Industrial processes employ specialized reactors with cooling jackets, internal coils, and precise automated temperature control systems to manage these thermal effects.

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants, catalysts, and solvents is critical for consistent reaction kinetics and product quality. What is easily achieved in a small flask with a magnetic stirrer becomes a significant engineering challenge in a multi-thousand-liter reactor. Industrial-scale reactors use powerful, specifically designed agitators (e.g., paddle, turbine, or anchor stirrers) to maintain uniformity and prevent localized "hot spots" or concentration gradients. pharmaguideline.com For multi-phase reactions, such as the catalytic hydrogenation of a nitro group to an amine, efficient mixing is crucial to ensure contact between the substrate, the solid catalyst (e.g., Palladium on carbon), and hydrogen gas. prepchem.com

Process Modifications (Batch vs. Continuous): While laboratory syntheses are typically performed in batches, industrial production may favor continuous processing for certain steps to improve efficiency, safety, and consistency. For example, a denitrating chlorination step in the synthesis of a difluoroaniline precursor can be performed continuously, involving the steady addition of the reactant and removal of the product. google.com This approach can minimize the volume of hazardous materials present at any given time and allow for better control over reaction parameters.

Raw Material Sourcing and Handling: On an industrial scale, the quality and specifications of raw materials must be rigorously validated, as impurities that are negligible in a lab batch can have a significant impact on a large-scale run. iajps.com The handling of bulk quantities of corrosive or toxic materials, such as anhydrous chlorine gas or oleum, requires specialized equipment and stringent safety protocols (SOPs) that are not typically necessary in a laboratory environment. google.com

Catalyst and By-product Management: The choice of catalyst and its lifecycle are critical economic and environmental considerations. In processes like catalytic reduction, the efficient recovery and reuse of precious metal catalysts like palladium are essential for cost-effectiveness. prepchem.com Furthermore, industrial processes must incorporate measures to handle and treat significant volumes of by-products and waste streams, such as precipitated salts or acidic effluents, in an environmentally responsible manner. google.comgoogle.com For instance, the synthesis of 3,5-difluoroaniline from 2,4,5-trichloronitrobenzene involves filtering off precipitated salts after the initial fluorination step, a procedure that requires large-scale filtration equipment. google.com

Derivatization Strategies from Related Halogenated Anilines

Halogenated anilines are highly valuable building blocks in organic synthesis due to the presence of two reactive functional groups: the amino group and the carbon-halogen bonds. These sites allow for a wide array of chemical transformations, enabling the construction of complex molecules for various applications, including pharmaceuticals and agrochemicals. nih.govresearchgate.net

The amino group can be readily transformed into a diazonium salt, which serves as a versatile intermediate for introducing a wide range of substituents. Simultaneously, the halogen atoms (F, Cl, Br, I) can participate in numerous cross-coupling and nucleophilic substitution reactions.

Key Derivatization Reactions:

Reactions Involving the Amino Group (Diazotization): The primary amine functionality of a haloaniline can be converted to a diazonium salt using a diazotizing agent like sodium nitrite in the presence of a strong acid. google.com This diazonium intermediate is highly useful but can be unstable. google.com It can be subsequently replaced by various functional groups. For example, in a Schiemann reaction, the diazonium group is replaced by fluorine. google.com This versatility makes diazotization a cornerstone for functionalizing the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-halogen bond (particularly C-Cl, C-Br, and C-I) is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This allows for the installation of a wide range of functional groups. nih.gov For instance, o-haloanilines can be coupled with alkenes or alkynes to synthesize precursors for indole (B1671886) synthesis. nih.govacs.org Other examples include amination, borylation, and methoxylation, which can diversify the molecular scaffold. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The presence of strongly electron-withdrawing fluorine atoms on the aniline ring can activate it for nucleophilic aromatic substitution. This allows for the displacement of a halogen atom by a nucleophile. This strategy is fundamental in synthesizing various derivatives where a halogen is replaced by groups such as amines, alkoxides, or thiolates. ossila.com

Ammoniation: A halogen atom on the aromatic ring can be displaced by an amino group through reaction with ammonia, often at elevated temperatures and pressures and in the presence of a copper catalyst. google.com This reaction is a direct method for synthesizing more complex anilines from simpler halo-aromatic precursors. For example, 3,5-difluoroaniline can be prepared by aminating 1-halo-3,5-difluorobenzene with aqueous ammonia. google.com

Further Halogenation: It is possible to introduce additional halogen atoms onto the haloaniline ring. Classical electrophilic aromatic substitution can be complicated in electron-rich systems like anilines. nih.gov However, modern methods, such as palladium-catalyzed meta-C–H chlorination, allow for the regioselective addition of another chlorine atom, creating di- or tri-halogenated anilines that can be used for subsequent, selective derivatization at different positions. nih.gov

The following table summarizes common derivatization strategies for halogenated anilines:

| Strategy | Reagents/Conditions | Transformation |

| Diazotization | NaNO₂, HCl | Converts -NH₂ to -N₂⁺Cl⁻ for further substitution |

| Cross-Coupling | Pd catalyst, various partners (e.g., boronic acids, amines) | Replaces -Cl, -Br, or -I with alkyl, aryl, or amino groups |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Replaces activated -F or -Cl with the nucleophile |

| Ammoniation | Ammonia, Cu catalyst, heat, pressure | Replaces -Cl or -Br with -NH₂ |

| C-H Halogenation | Pd catalyst, Norbornene, Cl source | Adds another halogen atom to the aromatic ring |

These derivatization methods highlight the synthetic flexibility of halogenated anilines, allowing chemists to strategically modify the molecule at multiple sites to build a diverse library of complex chemical structures.

Chemical Transformations and Reaction Chemistry of 3 Chloro 2,5 Difluoroaniline Hydrochloride

Nucleophilic Aromatic Substitution Reactions of 3-Chloro-2,5-difluoroaniline (B3267337) Hydrochloride

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 3-chloro-2,5-difluoroaniline, particularly given the presence of electron-withdrawing halogen substituents that can stabilize the intermediate Meisenheimer complex. The reactivity in SNAr reactions is often enhanced by the presence of strongly electron-withdrawing groups ortho and para to the leaving group. In the case of 3-chloro-2,5-difluoroaniline, the fluorine atoms and the chlorine atom increase the electrophilicity of the aromatic ring, making it susceptible to attack by strong nucleophiles.

Reactivity with Amines and Substituted Amines

The reaction of halogenated anilines with amines and their derivatives can proceed via nucleophilic aromatic substitution, where an amine acts as the nucleophile, displacing a halide. For 3-chloro-2,5-difluoroaniline, the relative lability of the halogens would depend on the reaction conditions and the position of the halogen relative to the activating amino group and the other deactivating halogens. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when the reaction is not acid-catalyzed.

The reaction of 3,5-difluorochlorobenzene with ammonia (B1221849), a related transformation, highlights the potential for amination via nucleophilic aromatic substitution. This process often requires elevated temperatures and the presence of a copper catalyst.

| Reactant | Nucleophile | Product | Conditions | Reference |

| 3,5-Difluorochlorobenzene | Ammonia | 3,5-Difluoroaniline (B1215098) | Copper catalyst, 100-250°C | google.com |

It is anticipated that 3-chloro-2,5-difluoroaniline would react similarly with various primary and secondary amines, leading to the corresponding N-substituted diamine derivatives. The regioselectivity of the substitution would be influenced by the electronic effects of the substituents.

Reactions with Oxygen and Sulfur Nucleophiles

Strong oxygen nucleophiles, such as alkoxides and phenoxides, and sulfur nucleophiles, like thiolates, are also expected to participate in SNAr reactions with 3-chloro-2,5-difluoroaniline. Sulfur nucleophiles are generally more reactive than their oxygen counterparts in these types of reactions.

| Reactant | Nucleophile | Product Type | General Conditions |

| Polyfluoroarene | Alcohol/Phenol | Aryl Ether | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Polyfluoroarene | Thiol/Thiophenol | Aryl Thioether | Base (e.g., K2CO3), Solvent (e.g., DMF) |

Metal-Catalyzed Coupling Reactions Involving 3-Chloro-2,5-difluoroaniline Hydrochloride

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates in these transformations.

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. mdpi.com This reaction is typically catalyzed by a palladium complex and requires a base. mdpi.com Aryl chlorides, like the one present in 3-chloro-2,5-difluoroaniline, can participate in Suzuki-Miyaura coupling, although they are generally less reactive than aryl bromides or iodides. mdpi.com The use of specialized ligands can facilitate the coupling of aryl chlorides.

While specific examples with 3-chloro-2,5-difluoroaniline are scarce, the Suzuki-Miyaura coupling of other dihaloanilines has been reported, demonstrating the feasibility of this transformation.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Product Type |

| Dihaloaniline | Arylboronic acid | Pd catalyst, phosphine (B1218219) ligand | Aryl-substituted aniline (B41778) |

| Dihaloaniline | Alkylboronic ester | Pd catalyst, phosphine ligand | Alkyl-substituted aniline |

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orglibretexts.org Given the presence of a C-Cl bond, this compound is a suitable candidate for this reaction. The reaction would involve the coupling of the chloro-substituted ring with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orgyoutube.com

The choice of ligand is crucial for the successful amination of aryl chlorides. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the aryl chloride bond. youtube.com

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product Type |

| Aryl Chloride | Primary Amine | Pd(dba)2 / XPhos | NaOtBu | Monoarylated Amine |

| Aryl Chloride | Secondary Amine | Pd(OAc)2 / BINAP | Cs2CO3 | Diarylated Amine |

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) on a substituted benzene (B151609) ring is directed by the electronic properties of the existing substituents. In 3-chloro-2,5-difluoroaniline, the amino group is a strongly activating, ortho-, para-director. byjus.comtestbook.com Conversely, the halogen atoms (chlorine and fluorine) are deactivating yet ortho-, para-directing. byjus.comtestbook.com The hydrochloride form of the aniline would protonate the amino group to an anilinium ion (-NH3+), which is a strongly deactivating and meta-directing group. The outcome of an EAS reaction will therefore heavily depend on the reaction conditions, particularly the acidity.

Under non-acidic conditions that favor the free aniline, the powerful activating effect of the amino group would dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Position 4 is para to the amino group and ortho to a fluorine, while position 6 is ortho to the amino group and ortho to a chlorine. Steric hindrance might favor substitution at the less hindered position 4.

Under strongly acidic conditions, where the anilinium salt is the predominant species, the -NH3+ group would direct incoming electrophiles to the meta position (position 5, which is already substituted with a fluorine). Therefore, electrophilic substitution under these conditions is generally difficult. To achieve substitution on the ring of an aniline, the amino group is often protected by acetylation, which moderates its activating effect and allows for more controlled reactions. libretexts.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation: Aniline reacts readily with bromine water to give a tribromo-substituted product. byjus.comtestbook.com For 3-chloro-2,5-difluoroaniline, selective halogenation would likely occur at the positions activated by the amino group.

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acid can lead to a mixture of ortho, meta, and para products, as well as oxidation byproducts, due to the formation of the anilinium ion in the acidic medium. byjus.comkhanacademy.orgyoutube.comyoutube.com Protection of the amino group is typically employed for selective nitration.

Sulfonation: Aniline reacts with concentrated sulfuric acid to form the anilinium hydrogen sulfate, which upon heating rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.comwikipedia.orgtiwariacademy.comdoubtnut.comyoutube.com A similar outcome would be expected for 3-chloro-2,5-difluoroaniline, with sulfonation occurring at the para position relative to the amino group.

| Reaction | Reagents | Expected Major Product (on free aniline) |

| Bromination | Br2/H2O | 4-Bromo-3-chloro-2,5-difluoroaniline |

| Nitration (with protection) | 1. Ac2O 2. HNO3/H2SO4 3. H3O+ | 4-Nitro-3-chloro-2,5-difluoroaniline |

| Sulfonation | conc. H2SO4, heat | 4-Amino-2-chloro-3,6-difluorobenzenesulfonic acid |

Oxidation and Reduction Chemistry of the Aniline Moiety in this compound

The amino group of 3-Chloro-2,5-difluoroaniline is susceptible to both oxidation and reduction, although the latter is more synthetically relevant in the context of its formation from a nitro precursor.

Oxidation:

The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials, depending on the oxidant and reaction conditions. While specific studies on the oxidation of 3-Chloro-2,5-difluoroaniline are not extensively documented, the general principles of aniline oxidation can be applied. Strong oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or potassium permanganate, would be expected to oxidize the amino group to a nitro group, yielding 1-chloro-2,5-difluoro-3-nitrobenzene. Milder oxidizing agents might lead to the formation of the corresponding nitroso compound or azoxybenzene (B3421426) derivatives through condensation of intermediates.

Reduction:

The reduction of the aniline moiety itself is not a common transformation. However, the synthesis of 3-Chloro-2,5-difluoroaniline often involves the reduction of a nitro group precursor, 1-chloro-2,5-difluoro-3-nitrobenzene. This transformation is a key step in the synthesis of many substituted anilines. Common reduction methods include catalytic hydrogenation and metal-acid reductions.

For instance, the reduction of a related compound, 3-chloro-2-fluoronitrobenzene, to 3-chloro-2-fluoroaniline (B1295074) is achieved with high yield using hydrogen gas and a Raney nickel catalyst. google.com A similar approach would be expected to be effective for the synthesis of 3-Chloro-2,5-difluoroaniline. Another common method involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.

Table 1: Representative Reduction Reactions for the Synthesis of Chloro-Fluoro-Anilines

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Chloro-2-fluoronitrobenzene | H₂, Raney Ni | Methanol (B129727) | 35–45 | 1.5 MPa | 3-Chloro-2-fluoroaniline | 95.5 google.com |

| 2,6-Dichloro-3,5-difluoronitrobenzene | H₂, Pd/C, MgO | Toluene/Water | 45 | Not specified | 3,5-Difluoroaniline | ~69 google.com |

Functional Group Interconversions and Advanced Derivatizations of this compound

The amino group of this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Diazotization and Sandmeyer Reactions:

One of the most important reactions of primary aromatic amines is diazotization, which involves treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The resulting 3-chloro-2,5-difluorobenzenediazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, most notably the Sandmeyer reaction.

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens, cyano, and hydroxyl groups, typically using a copper(I) salt as a catalyst or reagent. wikipedia.org For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield 1,3-dichloro-2,5-difluorobenzene (B1295315), 1-bromo-3-chloro-2,5-difluorobenzene, or 3-chloro-2,5-difluorobenzonitrile, respectively. These transformations provide a powerful method for introducing diverse functionalities onto the aromatic ring. nih.govlibretexts.org

A related reaction, the Schiemann reaction, can be used to introduce a fluorine atom by thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. A patent for the synthesis of 2,3-difluoroaniline (B47769) describes a similar transformation where 3-chloro-2-fluoroaniline is diazotized and then treated with fluoroboric acid to form the diazonium tetrafluoroborate, which is then heated to produce 2,3-difluorochlorobenzene. google.com

Table 2: Potential Sandmeyer and Related Reactions of 3-Chloro-2,5-difluoroaniline

| Reagent | Expected Product | Reaction Type |

|---|---|---|

| NaNO₂, HCl; then CuCl | 1,3-Dichloro-2,5-difluorobenzene | Sandmeyer Reaction |

| NaNO₂, HCl; then CuBr | 1-Bromo-3-chloro-2,5-difluorobenzene | Sandmeyer Reaction |

| NaNO₂, HCl; then CuCN | 3-Chloro-2,5-difluorobenzonitrile | Sandmeyer Reaction |

| NaNO₂, HBF₄; then heat | 1-Chloro-2,3,5-trifluorobenzene | Schiemann Reaction |

| NaNO₂, HCl; then H₂O, heat | 3-Chloro-2,5-difluorophenol | Diazonium Salt Hydrolysis |

| NaNO₂, HCl; then H₃PO₂ | 1-Chloro-2,5-difluorobenzene | Deamination |

Amide and Sulfonamide Formation:

The nucleophilic amino group of 3-Chloro-2,5-difluoroaniline readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and are widely used in the preparation of pharmaceuticals and other fine chemicals.

Amide bond formation can be achieved by reacting the aniline with a carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comnih.gov Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used directly.

Similarly, sulfonamides can be prepared by reacting the aniline with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. The resulting sulfonamides are often stable, crystalline solids.

These derivatizations are crucial for building more complex molecular architectures and for modulating the physicochemical properties of the parent aniline.

Spectroscopic and Structural Elucidation of 3 Chloro 2,5 Difluoroaniline Hydrochloride

Vibrational Spectroscopy Analysis of 3-Chloro-2,5-difluoroaniline (B3267337) Hydrochloride

Vibrational spectroscopy provides profound insights into the molecular structure and bonding within a compound. For 3-Chloro-2,5-difluoroaniline hydrochloride, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are pivotal in identifying characteristic functional groups and their vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent functional groups. In the free base, the N-H stretching vibrations of the primary amine group typically appear in the range of 3400-3200 cm⁻¹. Upon formation of the anilinium hydrochloride salt, these bands are expected to shift to lower frequencies, appearing as a broad band in the 3000-2500 cm⁻¹ region due to the formation of the -NH₃⁺ group and its involvement in hydrogen bonding.

The aromatic C-H stretching vibrations are anticipated to be observed around 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibration, which is found around 1280 cm⁻¹ in aniline (B41778), will also be present. The presence of halogen substituents is marked by the C-Cl and C-F stretching vibrations. The C-F stretching vibrations typically appear as strong bands in the 1360–1000 cm⁻¹ region, while the C-Cl stretching vibrations are generally observed in the 800–600 cm⁻¹ range. chemicalbook.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (-NH₃⁺) | 3000-2500 (broad) |

| Aromatic C-H Stretching | 3100-3000 |

| Aromatic C=C Stretching | 1600-1400 |

| C-N Stretching | ~1280 |

| C-F Stretching | 1360-1000 |

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-C stretching of the benzene (B151609) ring is expected to be a prominent feature. The vibrations involving the halogen substituents, particularly the C-Cl bond, are also expected to be Raman active. The NH₂ wagging mode in aniline derivatives is often observed in the Raman spectrum. asianpubs.org It's important to note that for the hydrochloride salt, the symmetric and asymmetric stretching and bending modes of the -NH₃⁺ group will also contribute to the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling of this compound

NMR spectroscopy is a powerful tool for elucidating the precise atomic arrangement in a molecule. The following sections detail the expected ¹H, ¹³C, and ¹⁹F NMR spectral characteristics of this compound.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the anilinium group. Due to the electron-withdrawing nature of the chlorine and fluorine substituents and the positive charge on the nitrogen atom, the aromatic protons are expected to be deshielded and resonate at lower fields compared to aniline.

The two aromatic protons will appear as distinct signals, likely in the range of 7.0-8.0 ppm. The protonation of the amino group to form the anilinium ion (-NH₃⁺) will result in a downfield shift of the attached protons, which would likely appear as a broad singlet. cdnsciencepub.com The coupling between the aromatic protons and with the fluorine atoms will lead to complex splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplet |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The six aromatic carbons will exhibit distinct resonances. The carbon atom attached to the nitrogen (C1) is expected to be significantly deshielded due to the electron-withdrawing effect of the -NH₃⁺ group. The carbons attached to the halogen atoms (C2, C3, C5) will also show characteristic shifts and couplings to fluorine. The C-F coupling constants are typically large, with ¹J(C-F) being the largest. acdlabs.com

Upon protonation, the chemical shifts of the aromatic carbons, particularly the ipso-carbon (attached to the nitrogen) and the ortho and para carbons, are expected to shift downfield. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|

| C1 (-NH₃⁺) | ~130-140 | |

| C2 (-F) | ~150-160 | ¹J(C-F) |

| C3 (-Cl) | ~120-130 | |

| C4 | ~115-125 | |

| C5 (-F) | ~150-160 | ¹J(C-F) |

¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atoms. This compound will show two distinct signals in its ¹⁹F NMR spectrum corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts of these fluorine atoms will be influenced by the other substituents on the aromatic ring. The protonation of the amino group is expected to cause a downfield shift in the ¹⁹F chemical shifts. rsc.org

The fluorine signals will be split by coupling to the adjacent aromatic protons and potentially through-space coupling to each other, resulting in complex multiplets.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| F at C2 | Downfield relative to trifluorotoluene | Multiplet |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis of this compound

The fragmentation of the molecular ion is expected to proceed through several key pathways common to aromatic amines and halogenated compounds. Alpha-cleavage next to the amine group is a common fragmentation pathway for anilines. The loss of a hydrogen radical (H•) from the amine group would result in a fragment ion at [M-1]⁺. Another potential fragmentation is the loss of the chlorine atom, leading to a fragment at [M-Cl]⁺. Subsequent loss of small molecules like HCN from the aromatic ring can also be anticipated.

Table 1: Predicted Mass Spectrometry Data for 3-Chloro-2,5-difluoroaniline

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₆H₄ClF₂N]⁺ | 163.0 | Molecular Ion ([M]⁺) |

| [C₆H₄³⁷ClF₂N]⁺ | 165.0 | Isotopic Peak ([M+2]⁺) |

| [C₆H₃ClF₂N]⁺ | 162.0 | Loss of a hydrogen radical |

| [C₆H₄F₂N]⁺ | 129.0 | Loss of a chlorine radical |

Note: This data is predicted based on general fragmentation patterns and has not been experimentally verified from the available literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis) of this compound

The electronic absorption spectrum of anilines is characterized by absorptions arising from π → π* transitions within the benzene ring. For aniline itself, these transitions typically occur in the K-band (around 230 nm) and the B-band (around 280 nm). The presence of substituents on the aromatic ring, such as chlorine and fluorine, can cause a shift in the absorption maxima (λmax), which can be either a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift.

Upon protonation of the amino group to form the anilinium hydrochloride salt, a significant hypsochromic shift is generally observed. This is because the lone pair of electrons on the nitrogen atom, which is in conjugation with the π-system of the benzene ring in the free aniline, becomes involved in the N-H bond in the anilinium ion. This reduces the electron-donating ability of the amino group, leading to an absorption spectrum that more closely resembles that of benzene. For instance, aniline exhibits a λmax around 230 nm, which shifts to approximately 203 nm in its acidic form. wikipedia.org

While specific experimental UV-Vis data for this compound is not available in the surveyed literature, the expected absorption maxima can be inferred from the behavior of similar compounds.

Table 2: Expected UV-Vis Absorption Data for Aniline and its Hydrochloride

| Compound | Solvent | λmax (nm) | Transition |

|---|---|---|---|

| Aniline | Ethanol (B145695) | ~230 | π → π* (K-band) |

| Aniline | Ethanol | ~280 | π → π* (B-band) |

| Aniline Hydrochloride | Dilute Aqueous Acid | ~203 | π → π* |

Note: This table provides general data for aniline and its hydrochloride salt to illustrate the expected spectral shifts. Specific values for this compound may vary.

X-ray Crystallography and Solid-State Structure Determination of this compound and its Derivatives

A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray crystallographic data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths and angles is not available at this time.

While no direct structural information is available for the title compound, studies on other substituted anilinium hydrochlorides, such as p-nitroaniline hydrochloride, provide insights into the types of intermolecular interactions that can be expected. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

Note: As of the latest search, crystallographic data for this specific compound has not been reported in the literature.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-2,5-difluoroaniline |

| Aniline |

| Aniline hydrochloride |

| p-nitroaniline hydrochloride |

Computational and Theoretical Investigations of 3 Chloro 2,5 Difluoroaniline Hydrochloride

Studies on Non-Linear Optical (NLO) Properties

As of the latest available research, specific computational and theoretical investigations focusing solely on the non-linear optical (NLO) properties of 3-Chloro-2,5-difluoroaniline (B3267337) hydrochloride are not present in widely accessible scientific literature. While the field of computational chemistry has seen extensive research into the NLO properties of various aniline (B41778) derivatives, a dedicated study on this particular hydrochloride salt has not been published.

Theoretical studies on molecules with similar structures, such as other halogenated anilines, have utilized methods like Density Functional Theory (DFT) to predict NLO characteristics. These investigations typically calculate key parameters that determine a molecule's potential for NLO applications. These parameters include:

Polarizability (α): The ability of the electron cloud of a molecule to be distorted by an external electric field.

First-Order Hyperpolarizability (β): A tensor quantity that measures the second-order NLO response of a molecule. Materials with significant β values are candidates for applications like second-harmonic generation (SHG).

General findings in the broader category of substituted anilines suggest that the introduction of electron-donating groups (like the amino group) and electron-withdrawing groups (like halogens) on an aromatic ring can enhance NLO properties by facilitating intramolecular charge transfer. The specific substitution pattern on the benzene (B151609) ring, as seen in 3-Chloro-2,5-difluoroaniline, is crucial in determining the magnitude of these NLO effects.

However, without specific computational studies on 3-Chloro-2,5-difluoroaniline hydrochloride, it is not possible to provide detailed research findings or quantitative data in tabular form for its NLO properties. The protonation of the aniline nitrogen to form the hydrochloride salt would be expected to significantly alter the electronic structure and, consequently, the NLO response compared to the free aniline base. A dedicated theoretical study would be required to quantify these effects. Such a study would likely involve geometry optimization of the molecule followed by the calculation of its electronic properties using a suitable level of theory and basis set within the DFT framework.

Until such research is conducted and published, a detailed analysis and data presentation for the NLO properties of this compound remain unavailable.

Applications of 3 Chloro 2,5 Difluoroaniline Hydrochloride in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Synthesis

3-Chloro-2,5-difluoroaniline (B3267337) hydrochloride serves as a crucial building block in the field of advanced organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the aniline (B41778) ring, provides a versatile platform for constructing complex molecular architectures. The presence of these halogens offers multiple, distinct reaction sites, allowing for sequential and regioselective modifications. The amino group itself is a key functional handle for a wide array of chemical transformations, including diazotization, acylation, and condensation reactions. The hydrochloride form of the aniline enhances its stability and handling properties, making it a reliable starting material for multi-step syntheses.

The strategic placement of the fluorine atoms significantly influences the electronic properties of the aromatic ring, enhancing the molecule's potential for creating derivatives with specific biological activities or material properties. This makes 3-Chloro-2,5-difluoroaniline a valuable intermediate in the production of high-value chemical entities.

Precursor in Pharmaceutical Building Block Design and Synthesis

The structural motif of halogenated anilines is prevalent in a wide range of pharmaceuticals, and 3-Chloro-2,5-difluoroaniline is a key precursor for creating such therapeutic agents. nih.govnih.gov The chlorine and fluorine atoms on the aniline ring can modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound is particularly useful in the synthesis of complex molecules targeting various diseases. For instance, substituted anilines are foundational in the development of kinase inhibitors for oncology and in creating agents for treating inflammatory conditions. The synthesis of a related compound, 3-bromo-2,5-difluoroaniline, has been described as a starting material for the anticancer KRASG12C inhibitor, AZD4625, highlighting the importance of such halogenated anilines in modern drug discovery. le.ac.uk The synthetic routes often involve palladium-catalyzed C-N bond formation to incorporate the aniline moiety into a larger molecular scaffold. le.ac.uk

Below is a table summarizing the role of halogenated anilines as precursors in pharmaceutical synthesis:

| Pharmaceutical Class | Synthetic Utility of Halogenated Aniline Moiety | Key Reactions |

|---|---|---|

| Anticancer Agents (e.g., Kinase Inhibitors) | Forms the core structure that interacts with the target protein; halogens can form critical interactions in the binding pocket. | Palladium-catalyzed amination, Amide bond formation |

| Anti-inflammatory Drugs | Serves as a scaffold for building molecules that modulate inflammatory pathways. | Condensation reactions, Cyclization to form heterocycles |

| Antiviral Compounds | Incorporated into structures that inhibit viral replication enzymes. | Nucleophilic aromatic substitution, Diazotization followed by substitution |

Utility in Agrochemical and Specialty Chemical Synthesis

In the agrochemical industry, halogenated aromatic compounds are integral to the design of potent and selective pesticides, herbicides, and fungicides. gugupharm.com 3-Chloro-2,5-difluoroaniline serves as a valuable intermediate for synthesizing active ingredients that protect crops and enhance agricultural yields. The specific combination of chlorine and fluorine atoms can lead to products with improved efficacy and better environmental profiles.

A closely related compound, 3,5-dichloro-2,4-difluoroaniline, is a known key intermediate in the synthesis of Teflubenzuron, a benzoylurea-based insecticide that inhibits insect growth. google.cominnospk.com This highlights the utility of the polychlorofluoroaniline scaffold in creating complex agrochemicals. The synthesis pathways typically involve the reaction of the aniline with other functionalized molecules to build the final pesticide structure.

| Agrochemical Class | Role of the 3-Chloro-2,5-difluoroaniline Moiety | Example of Related Intermediate | Final Product Class |

| Insecticides | Provides the core structure for insect growth regulators. | 3,5-Dichloro-2,4-difluoroaniline google.cominnospk.com | Benzoylurea Insecticides |

| Herbicides | Forms the basis for compounds that inhibit plant-specific enzymes. | N/A | Substituted anilines |

| Fungicides | Acts as a building block for molecules that disrupt fungal cell growth. | N/A | Phenylamides |

Development of Novel Heterocyclic Systems Incorporating the 3-Chloro-2,5-difluoroaniline Moiety

The amino group of 3-Chloro-2,5-difluoroaniline is a versatile functional group for constructing a variety of heterocyclic systems, which are foundational scaffolds in medicinal and materials chemistry. mdpi.comamazonaws.com Through cyclization and condensation reactions, the aniline moiety can be integrated into rings such as quinolines, benzimidazoles, and quinoxalines.

For example, the synthesis of quinoline derivatives, which are important in drug development, can be achieved through reactions like the Skraup or Conrad-Limpach synthesis, starting from a substituted aniline. semanticscholar.org A process for preparing 4,5,7-trichloroquinoline from 3,5-dichloroaniline has been demonstrated, indicating a viable pathway for similar transformations using 3-chloro-2,5-difluoroaniline to produce novel fluorinated quinolines. researchgate.net These heterocyclic products are of significant interest due to their wide range of biological activities. The incorporation of the 3-chloro-2,5-difluorophenyl group is expected to impart unique electronic and steric properties to the resulting heterocyclic system.

Formation of Fluorinated Biaryl Compounds and Advanced Scaffolds Utilizing 3-Chloro-2,5-difluoroaniline Hydrochloride

Biaryl structures are privileged motifs in pharmaceuticals, agrochemicals, and organic materials. Transition-metal catalyzed cross-coupling reactions are a powerful tool for their synthesis, and this compound is a suitable substrate for such transformations. nih.gov The chlorine atom on the aromatic ring can readily participate in palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form a new carbon-carbon or carbon-nitrogen bond. organic-chemistry.orgresearchgate.net

These reactions allow for the coupling of the 3-amino-2,4-difluorophenyl moiety with other aryl or heteroaryl groups, leading to the formation of complex fluorinated biaryl compounds. nih.gov The resulting molecules can serve as advanced scaffolds for further chemical modification. The palladium-catalyzed coupling of aryl chlorides with organometallic reagents is a well-established method for creating biaryl linkages under mild conditions. nih.gov The presence of the fluorine atoms can enhance the reactivity and selectivity of these coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | Fluorinated aminobiaryl |

| Buchwald-Hartwig Amination | A secondary amine/amide | Palladium catalyst + Ligand (e.g., XPhos) + Base | N-Aryl-3-chloro-2,5-difluoroaniline derivative |

| Negishi Coupling | Organozinc reagent | Palladium or Nickel catalyst | Fluorinated aminobiaryl |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst + Copper(I) cocatalyst + Base | Alkynyl-substituted fluorinated aniline |

Analytical Methodologies for the Characterization and Quality Control of 3 Chloro 2,5 Difluoroaniline Hydrochloride

Chromatographic Separation Techniques

Chromatography is the cornerstone of purity and impurity analysis for 3-Chloro-2,5-difluoroaniline (B3267337) hydrochloride. Its high resolving power enables the separation of the main component from structurally similar process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and performing quantitative analysis of 3-Chloro-2,5-difluoroaniline hydrochloride due to its versatility, precision, and ability to analyze the compound without the need for derivatization. thermofisher.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar, halogenated aromatic amine.

A typical RP-HPLC method would employ a C18 column, which provides excellent retention and separation of aniline (B41778) derivatives. oup.comsielc.com The separation of halogenated aromatic compounds can also be achieved using columns with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, which can offer unique pi-pi interactions with the aromatic ring. chromforum.org

The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. oup.com The hydrochloride salt form of the analyte necessitates a mobile phase with a controlled pH to ensure consistent ionization state and good peak shape. hovione.com

Detection is commonly performed using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region. For enhanced sensitivity and specificity, particularly in trace analysis, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). oup.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities and degradation products that may be present in this compound. thermofisher.comnih.gov While HPLC is often the primary technique for purity assessment, GC-MS excels in identifying unknown impurities due to the extensive fragmentation libraries available for mass spectra interpretation. epa.gov

For the analysis of aniline derivatives, a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds with a range of boiling points. epa.gov While some polar amines require derivatization to improve their volatility and chromatographic behavior, many halogenated anilines can be analyzed directly. thermofisher.comnih.gov

The mass spectrometer detector provides both high sensitivity and structural information. In full scan mode, it generates mass spectra that can be compared against libraries for tentative identification of unknown peaks. For quantitative analysis of known impurities, selected ion monitoring (SIM) mode is used, which offers significantly higher sensitivity and selectivity by monitoring only specific mass-to-charge ratio (m/z) ions corresponding to the target analytes. oup.comfigshare.com

Table 2: Representative GC-MS Conditions for Impurity Profiling

| Parameter | Condition |

| Column | VF-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu (Full Scan) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

Spectrophotometric Detection Methods

UV-Visible spectrophotometry is a fundamental analytical technique used for the characterization of this compound. The presence of the substituted benzene (B151609) ring results in characteristic UV absorption maxima. A UV-Vis spectrum can serve as a confirmatory identification test and can be used for quantitative analysis if no interfering substances are present. ijprajournal.com

A study on the related compound, 3,4-difluoroaniline, showed UV absorption spectra recorded in ethanol (B145695) and water in the range of 200-400 nm. nih.gov Similarly, a solution of this compound in a suitable solvent like methanol or ethanol would be expected to exhibit a distinct absorption pattern that can be used for identification and concentration determination via a calibration curve, following Beer-Lambert law.

Method Development for Trace Analysis and Purity Assessment

The development of analytical methods for trace analysis and purity assessment of pharmaceutical compounds is a rigorous process, often guided by principles of Analytical Quality by Design (QbD). mdpi.com The goal is to create methods that are sensitive, specific, accurate, precise, and robust.

For trace analysis of potentially genotoxic impurities (PGIs) in APIs, highly sensitive techniques are required. nih.gov LC-MS/MS is often the method of choice, offering detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range. researchgate.net Method development would focus on optimizing chromatographic separation to resolve the trace impurity from the main peak of this compound and optimizing MS parameters (e.g., selecting the most abundant and specific precursor-product ion transitions in Multiple Reaction Monitoring mode) to maximize sensitivity. acs.org

Purity assessment methods must be capable of separating and quantifying all known impurities and detecting any new, unknown impurities. Method development involves screening different column chemistries, mobile phase compositions, and pH to achieve optimal separation. helixchrom.com The method must then be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose in a quality control environment. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives for 3 Chloro 2,5 Difluoroaniline Hydrochloride

Emerging Synthetic Paradigms for Halogenated Anilines

The synthesis of halogenated anilines is moving beyond traditional methods, with a focus on developing more efficient and environmentally friendly processes. Researchers are exploring novel catalytic systems and reaction conditions to improve yields, reduce waste, and enhance selectivity.

One promising area is the use of microwave-assisted synthesis, which can significantly shorten reaction times and, in some cases, eliminate the need for organic solvents. tandfonline.com This approach offers a greener alternative to conventional heating methods for producing anilines from aryl halides. tandfonline.com Additionally, advancements in catalysis are enabling the development of new synthetic routes. For instance, researchers at the University of Glasgow have developed a method for creating anilines at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com This electrochemical approach not only avoids the high temperatures and pressures of traditional methods but also minimizes the generation of by-products. specchemonline.com

Furthermore, the development of universally programmable chemical synthesis machines, or "Chemputers," is set to revolutionize the synthesis of complex molecules. nih.gov These automated systems can perform a wide variety of chemical reactions, including those needed for the synthesis of halogenated anilines, with high yields and purity. nih.gov This technology could accelerate the discovery and development of new aniline (B41778) derivatives with tailored properties.

| Synthetic Paradigm | Key Features | Potential Advantages for 3-Chloro-2,5-difluoroaniline (B3267337) Hydrochloride Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, potential for solvent-free reactions. tandfonline.com | Reduced reaction times, increased energy efficiency, and potentially higher yields. |

| Electrocatalytic Reduction | Use of electricity and a redox mediator to drive the reaction at ambient conditions. specchemonline.com | Milder reaction conditions, reduced waste, and enhanced safety. |

| Automated Synthesis Platforms | Programmable systems capable of performing multi-step syntheses. nih.gov | High-throughput screening of reaction conditions and rapid synthesis of derivatives. |

Advanced Spectroscopic Characterization Techniques

The precise characterization of halogenated anilines is crucial for understanding their structure, properties, and behavior. Advanced spectroscopic techniques, often coupled with computational methods, are providing unprecedented insights into these molecules.

Theoretical investigations using methods like Density Functional Theory (DFT) are becoming increasingly important for predicting and interpreting spectroscopic data. bohrium.comacs.org These computational approaches can be used to calculate geometrical parameters, vibrational frequencies, and electronic absorption spectra, providing a detailed understanding of the molecule's electronic structure and properties. bohrium.com For instance, studies have shown that DFT methods can accurately predict the nonlinear optical properties of halogenated anilines. bohrium.com

In terms of experimental techniques, high-resolution infrared spectroscopy is a powerful tool for the detailed analysis of the vibrational modes of halogenated compounds. mdpi.com The combination of experimental spectra with theoretical calculations allows for a comprehensive assignment of the observed spectral features. mdpi.com Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are essential for confirming the molecular structure of newly synthesized compounds. nih.gov

| Spectroscopic Technique | Information Obtained | Relevance to 3-Chloro-2,5-difluoroaniline Hydrochloride |

| FT-IR and Raman Spectroscopy | Vibrational modes of the molecule. | Elucidation of functional groups and bonding arrangements. |

| Nuclear Magnetic Resonance (NMR) | Chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F). | Confirmation of the molecular structure and purity. |

| UV-Vis Spectroscopy | Electronic transitions within the molecule. | Understanding the electronic properties and potential for photochemical applications. |

| X-ray Crystallography | Three-dimensional arrangement of atoms in a crystal. | Definitive determination of the solid-state structure. |

Integration with Machine Learning and AI in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is transforming the field of chemical design and synthesis. ri.se These powerful computational tools can accelerate the discovery of new molecules with desired properties and optimize synthetic routes. mdpi.com

ML models can be trained on large datasets of chemical information to predict the properties and reactivity of molecules. rsc.org This predictive power can be harnessed to design novel halogenated anilines with specific characteristics, such as enhanced biological activity or improved material properties. For example, AI can be used to explore vast chemical spaces and identify promising candidates for further investigation, significantly reducing the time and cost associated with traditional trial-and-error approaches. mdpi.com

In the context of synthesis, ML algorithms can be used to predict the outcomes of chemical reactions and identify optimal reaction conditions. mdpi.com This can lead to the development of more efficient and reliable synthetic protocols for compounds like this compound. The combination of AI with automated synthesis platforms has the potential to create autonomous systems for chemical discovery and manufacturing. mdpi.com

| AI/ML Application | Description | Impact on this compound Research |

| Property Prediction | Training models to predict physical, chemical, and biological properties. rsc.org | Rapid screening of potential derivatives for desired applications. |

| Retrosynthesis Analysis | Identifying potential synthetic routes for a target molecule. | Streamlining the design of efficient and cost-effective syntheses. |

| Reaction Optimization | Predicting the optimal conditions for a chemical reaction. mdpi.com | Improving the yield and purity of the synthesized compound. |

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of halogenated anilines to minimize their environmental impact. researchgate.net This involves the use of safer reagents, the reduction of waste, and the development of more energy-efficient processes.

A key focus of green chemistry is the replacement of hazardous reagents and solvents with more benign alternatives. acs.org For example, research has demonstrated the use of a ceric ammonium (B1175870) nitrate–KBr combination in an ethanolic–aqueous medium for the bromination of acetanilide, avoiding the use of elemental bromine. acs.org Similarly, the development of solvent-free or water-based reaction systems is a major goal. Microwave-assisted synthesis, as mentioned earlier, can often be performed without organic solvents. tandfonline.com

| Green Chemistry Principle | Application in Halogenated Aniline Synthesis | Benefit for this compound |

| Use of Safer Reagents | Replacing hazardous chemicals with less toxic alternatives. acs.org | Reduced risk to researchers and the environment. |

| Solvent-Free or Aqueous Reactions | Eliminating or replacing organic solvents. tandfonline.com | Reduced pollution and improved process safety. |

| High Atom Economy | Designing syntheses that maximize the incorporation of reactants into the product. sphinxsai.com | Minimized waste and more efficient use of resources. |

| Use of Renewable Feedstocks and Biocatalysis | Utilizing starting materials from renewable sources and employing enzymes for selective transformations. researchgate.net | Reduced reliance on fossil fuels and development of more sustainable processes. |

Q & A

Q. What analytical techniques are recommended for assessing the purity of 3-Chloro-2,5-difluoroaniline hydrochloride in synthetic chemistry?

- Methodological Answer : Purity assessment requires a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm. Adjust mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to optimize separation .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity. Compare chemical shifts with literature data for chloro- and fluoro-substituted anilines (e.g., δ ~6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can validate molecular weight (e.g., m/z ~198.02 for [M+H]) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration, which may indicate decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound under varying pH conditions be resolved?

- Methodological Answer :

- Controlled pH Studies : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Use HPLC to track degradation products over 72 hours. For example, acidic conditions (pH < 3) may hydrolyze the amine group, while alkaline conditions (pH > 10) could dehydrohalogenate the chloro substituent .

- Accelerated Stability Testing : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions (e.g., activation energy derived from degradation rates at elevated temperatures) .

Q. What methodological approaches are effective in studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Analysis : Conduct reactions with nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., DMF). Monitor reaction progress via F NMR to track fluorine displacement kinetics. For example, the 2-fluoro substituent may exhibit higher reactivity due to steric and electronic effects .

- Computational Modeling : Use density functional theory (DFT) to calculate activation barriers for substitution at chloro vs. fluoro positions. Compare with experimental yields to validate mechanistic hypotheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, ethyl acetate) using gravimetric analysis. Note that conflicting data may arise from impurities or polymorphic forms. For instance, hydrochloride salts often exhibit higher aqueous solubility than free bases .

- Thermodynamic vs. Kinetic Solubility : Differentiate using shake-flask methods (thermodynamic) versus nephelometry (kinetic). Document equilibration times (e.g., 24–48 hours) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.